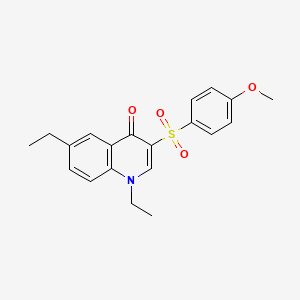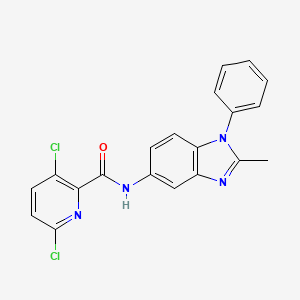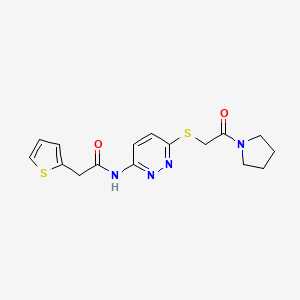![molecular formula C10H9Cl2N3 B2671604 1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine CAS No. 929028-88-6](/img/structure/B2671604.png)
1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with an amine group at the 5-position and a 2,4-dichlorophenylmethyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . This ring is substituted at the 1-position with a 2,4-dichlorophenylmethyl group and at the 5-position with an amine group .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants. As a pyrazole derivative, it could potentially undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. As a complex organic molecule, it would likely be a solid at room temperature . Its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methodologies for synthesizing pyrazole derivatives, including those similar to "1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine." These synthesis processes often involve reactions of hydroxymethyl pyrazole derivatives with primary amines, yielding compounds with significant biological activities. The synthesized compounds are characterized using techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These methods provide detailed information about the molecular structure and properties of the compounds (Titi et al., 2020).
Biological Activities
Several studies have identified the potential antimicrobial and anticancer activities of pyrazole derivatives. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have shown promising in vitro antimicrobial and anticancer activities, with some compounds exhibiting higher anticancer activity than reference drugs. The exploration of these compounds' biological activities helps in the identification of new pharmacophore sites for antitumor, antifungal, and antibacterial agents (Hafez et al., 2016).
Chemical Properties and Applications
The chemical properties and applications of pyrazole derivatives are further explored through theoretical and experimental studies. Computational methods, including density functional theory (DFT), are employed to predict the electronic structure, reactivity descriptors, and nonlinear optical (NLO) properties of these compounds. These studies provide insights into the compounds' stability, reactivity, and potential applications in various fields, including materials science and pharmacology (Kanwal et al., 2022).
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their corrosion inhibition performance on mild steel in acidic solutions. Studies demonstrate that specific derivatives can act as effective corrosion inhibitors, offering protection for metal surfaces in industrial applications. The mechanisms of inhibition are explored through gravimetric, electrochemical, and theoretical studies, highlighting the adsorption properties and efficiency of these compounds in preventing corrosion (Yadav et al., 2016).
Safety and Hazards
Orientations Futures
The future directions for research on “1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine” could include further studies on its synthesis, properties, and potential applications. Given its complex structure, it could potentially have interesting biological activity, making it a potential target for drug development .
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-7(9(12)5-8)6-15-10(13)3-4-14-15/h1-5H,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYSFJUBWFLIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C(=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
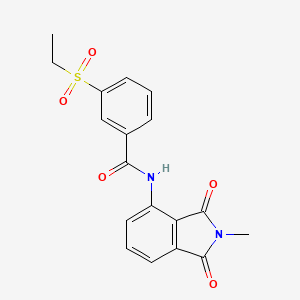

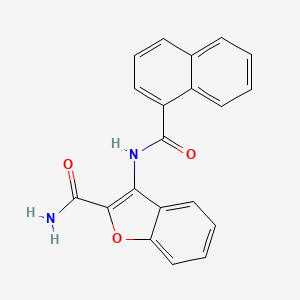
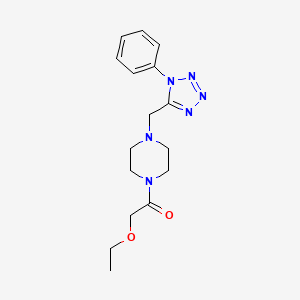
![2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2671530.png)
![6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671532.png)

![1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2671535.png)
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2671537.png)

![N-(3-fluoro-4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2671541.png)
